3-iodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-iodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid is a compound that features a cyclohexane ring with an iodine atom and a carboxylic acid group. The compound is isotopically labeled with carbon-13 at all six carbon positions in the cyclohexane ring. This labeling is useful for various spectroscopic studies, including nuclear magnetic resonance (NMR) spectroscopy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid typically involves the iodination of a cyclohexane derivative followed by the introduction of the carboxylic acid group. One common method is to start with cyclohexa-1,3,5-triene, which is then subjected to iodination using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The resulting iodinated product is then carboxylated using carbon dioxide under high pressure and temperature conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the isotopic labeling with carbon-13 requires the use of carbon-13 enriched precursors, which are commercially available.
Chemical Reactions Analysis
Types of Reactions
3-iodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions typically occur under mild conditions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products
Substitution Reactions: Products include hydroxylated, aminated, or thiolated derivatives.
Oxidation Reactions: Products include quinones and other oxidized forms.
Reduction Reactions: Products include alcohols and aldehydes.
Scientific Research Applications
3-iodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a labeled compound in NMR spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace the incorporation and transformation of carbon atoms in biological systems.
Medicine: Investigated for its potential use in radiolabeling and imaging techniques.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-iodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid depends on the specific application. In NMR spectroscopy, the carbon-13 labeling allows for detailed analysis of molecular structures and dynamics. In biological systems, the compound can be used to trace metabolic pathways and understand the fate of carbon atoms in various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
3-iodocyclohexa-1,3,5-triene-1-carboxylic acid: Similar structure but without carbon-13 labeling.
3-bromocyclohexa-1,3,5-triene-1-carboxylic acid: Bromine instead of iodine.
3-chlorocyclohexa-1,3,5-triene-1-carboxylic acid: Chlorine instead of iodine.
Uniqueness
The uniqueness of 3-iodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid lies in its isotopic labeling with carbon-13, which makes it particularly valuable for NMR spectroscopy and other analytical techniques. The presence of iodine also allows for specific substitution reactions that are not possible with other halogens.
Properties
Molecular Formula |
C7H5IO2 |
---|---|
Molecular Weight |
253.974 g/mol |
IUPAC Name |
3-iodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid |
InChI |
InChI=1S/C7H5IO2/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H,9,10)/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChI Key |
KVBWBCRPWVKFQT-IDEBNGHGSA-N |
Isomeric SMILES |
[13CH]1=[13CH][13C](=[13CH][13C](=[13CH]1)I)C(=O)O |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.